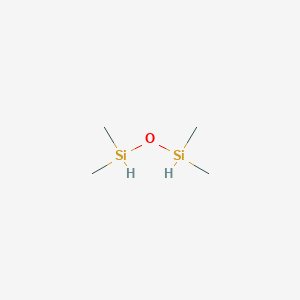

1,1,3,3-Tetramethyl-disiloxane

Description

Significance and Role of 1,1,3,3-Tetramethyldisiloxane (B107390) in Organosilicon Chemistry

Within the vast field of organosilicon chemistry, 1,1,3,3-Tetramethyldisiloxane holds a position of paramount importance. It serves as a fundamental precursor for the synthesis of a wide array of other organosilicon compounds. chemicalbook.comfishersci.ca The presence of reactive Si-H groups allows it to be a key monomer in the production of various silicone polymers and resins. chemicalbook.comfishersci.ca

One of its most significant roles is in hydrosilylation reactions, a process where the Si-H bond adds across a double or triple bond. chemicalbook.comchemicalbook.com This reaction is fundamental to the creation of silicone-based polymers with unique properties such as high thermal stability and flexibility, which are crucial in industries like electronics, construction, and automotive. ontosight.ai TMDS is also employed as a blocking agent in the synthesis of more complex organosilicon structures. chemicalbook.comguidechem.com Furthermore, it can be used to create reactive silicone oils through copolymerization. chemicalbook.comchemicalbook.com

The electrophilic nature of TMDS makes it an attractive hydride source for not only hydrosilylation but also for dehydrogenative silylations and the general production of polymers. sigmaaldrich.comsigmaaldrich.com Its ability to participate in these reactions with high efficiency and selectivity underscores its central role in the advancement of organosilicon chemistry.

Historical Context of 1,1,3,3-Tetramethyldisiloxane Research and Development

The development of 1,1,3,3-Tetramethyldisiloxane is intrinsically linked to the broader history of organosilicon chemistry. Early research in the mid-20th century laid the groundwork for understanding the reactivity of silicon-hydrogen bonds. For instance, a 1958 paper in the Journal of the American Chemical Society detailed methods for analyzing its purity through alkaline hydrolysis. chiyesilicon.com

A significant milestone in the production of TMDS was a patented method involving the reaction of an organohydrogen polysiloxane with a methyl Grignard reagent, followed by hydrolysis. google.com This process offered a cost-effective route to obtaining high-purity 1,1,3,3-tetramethyldisiloxane. google.com Over the years, research has continued to refine its synthesis and expand its applications. The rise of hydrosilane chemistry has brought TMDS to the forefront as a safer alternative to more reactive reducing agents like lithium aluminum hydride. acs.org

General Overview of 1,1,3,3-Tetramethyldisiloxane Reactivity and Utility as a Chemical Reagent

1,1,3,3-Tetramethyldisiloxane is a versatile and widely used reagent in organic synthesis, primarily valued for its role as a mild and selective reducing agent. dakenchem.comchiyesilicon.com Its reactivity stems from the two Si-H bonds which can act as a source of hydride ions. dakenchem.com This allows for the reduction of a wide range of functional groups.

A key application of TMDS is in the reduction of carbonyl compounds. dakenchem.com For example, it can efficiently reduce aldehydes and ketones to their corresponding alcohols, often under mild conditions and with the use of catalysts like platinum or gold nanoparticles on titanium dioxide. dakenchem.comchemicalbook.com It is also effective in the reduction of amides to amines. chemicalbook.comorganic-chemistry.org This transformation is highly valuable in the synthesis of pharmaceuticals and other fine chemicals.

Beyond reductions, TMDS is a crucial component in hydrosilylation reactions. chemicalbook.com This process is used to form new silicon-carbon bonds, enabling the synthesis of a vast array of organosilicon compounds with applications in materials science. chemicalbook.com For instance, it is used to create cross-linked phosphazene-siloxane materials and in the production of silicone-based polymers and coatings. ontosight.aimdpi.com The versatility of TMDS is further demonstrated by its use in reductive halogenations, the synthesis of alkyl halides from carboxylic acids, and in the formation of nitriles. organic-chemistry.orggelest.com

The reactivity of TMDS can be finely tuned by the choice of catalyst, allowing for a high degree of selectivity in its transformations. acs.org This combination of reactivity, selectivity, and its relatively low toxicity compared to other reducing agents has solidified the position of 1,1,3,3-tetramethyldisiloxane as a key reagent in modern chemical research. chiyesilicon.comacs.org

Interactive Data Table: Properties of 1,1,3,3-Tetramethyldisiloxane

| Property | Value |

| Molecular Formula | C4H14OSi2 dakenchem.com |

| Molecular Weight | 134.32 g/mol sigmaaldrich.com |

| Boiling Point | 70-71 °C sigmaaldrich.com |

| Melting Point | -78 °C fishersci.ca |

| Density | 0.76 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.370 sigmaaldrich.com |

| Flash Point | -26 °C fishersci.ca |

| CAS Number | 3277-26-7 dakenchem.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethylsilyloxy(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQDQZEMGUESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30812-70-5 | |

| Details | Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30812-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

134.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-26-7 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for 1,1,3,3 Tetramethyldisiloxane and Its Derivatives

Established Preparative Routes for 1,1,3,3-Tetramethyldisiloxane (B107390)

1,1,3,3-Tetramethyldisiloxane is a key organosilicon intermediate widely utilized in the synthesis of various silicone-based materials. chemicalbook.com Its preparation can be achieved through several established routes, primarily involving hydrolysis or reduction-based pathways.

Hydrolysis-Based Synthesis Pathways

One of the conventional methods for synthesizing 1,1,3,3-tetramethyldisiloxane involves the hydrolysis of dimethylchlorosilane. google.com However, this method can be hampered by impurities present in the starting material, which are often co-produced during the direct synthesis of dimethyldichlorosilane. These impurities can complicate the purification of the final product and may lead to lower yields. google.com

An alternative hydrolysis-based approach involves the reaction of organohydrogen polysiloxanes, which contain methylhydrogen siloxy units, with a methyl Grignard reagent (CH₃MgX) in a dialkyl ether solvent. The resulting reaction product is then subjected to hydrolysis to yield 1,1,3,3-tetramethyldisiloxane. google.com This process offers a route to the desired product with potentially higher purity and yield. For instance, the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with methylmagnesium iodide in diethyl ether, followed by hydrolysis, has been reported to produce 1,1,3,3-tetramethyldisiloxane in a 95.2% yield. google.com

The hydrolysis step can be carried out using water or dilute aqueous solutions of acids like hydrochloric acid or acetic acid, or bases such as sodium hydroxide (B78521) or potassium carbonate. google.com The temperature during hydrolysis is typically kept below the boiling point of the solvent, preferably below 30°C. google.com

Reduction-Based Synthesis Pathways Utilizing Metal Hydrides

A highly efficient and economically advantageous method for preparing 1,1,3,3-tetramethyldisiloxane is through the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane using metal hydrides. google.com This process is known for producing the target compound in remarkably high yields. google.com The starting material, 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane, is readily and inexpensively available from the hydrolysis of dimethyldichlorosilane. google.com

A variety of metal hydrides can be employed in this reduction, including lithium aluminum hydride (LiAlH₄), sodium aluminum hydride (NaAlH₄), lithium borohydride (B1222165) (LiBH₄), lithium hydride (LiH), and sodium hydride (NaH). google.com The reaction is typically conducted in an inert organic solvent, such as diethyl ether or tetrahydrofuran (B95107), under an inert atmosphere like nitrogen gas. google.com The reaction temperature is preferably maintained between 0 and 50°C, with an optimal range of 0 to 20°C. google.com

The process generally involves the dropwise addition of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane to a solution of the metal hydride. google.com The molar ratio of the metal hydride to the dichlorodisiloxane typically ranges from 0.5 to 2. google.com Following the completion of the reduction, which usually takes 1 to 5 hours, any excess metal hydride is quenched, and the product is isolated through separation, washing, and distillation, resulting in a high yield of 1,1,3,3-tetramethyldisiloxane. google.com For example, the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane with LiAlH₄ has been shown to yield 1,1,3,3-tetramethyldisiloxane with a 93% yield. google.com

Table 1: Comparison of Reduction-Based Synthesis Methods

| Metal Hydride | Starting Material | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| LiAlH₄ | 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane | Not specified | Not specified | 93 | google.com |

| NaAlH₄ | 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane | Not specified | Not specified | High | google.com |

Advanced Synthetic Approaches for Functionalized 1,1,3,3-Tetramethyldisiloxane Derivatives

The functionalization of 1,1,3,3-tetramethyldisiloxane is crucial for expanding its applications as a versatile building block in materials science and organic synthesis. Hydrosilylation stands out as a primary method for introducing a wide array of functional groups onto the disiloxane (B77578) scaffold.

Hydrosilylation-Mediated Functionalization

Hydrosilylation involves the addition of the Si-H bonds of 1,1,3,3-tetramethyldisiloxane across unsaturated carbon-carbon or carbon-heteroatom bonds. This reaction is a highly efficient, atom-economical method for creating new silicon-carbon bonds with a high degree of selectivity and functional group tolerance. nih.gov

Selective Monofunctionalization Techniques

Achieving selective monofunctionalization of the bifunctional 1,1,3,3-tetramethyldisiloxane is a key challenge. nih.gov This allows for the synthesis of unsymmetrical disiloxane derivatives, which are valuable precursors for more complex molecules. nih.gov

One strategy to achieve selective monofunctionalization is through the careful control of reaction conditions and the choice of catalyst. For instance, the hydrosilylation of internal alkynes with 1,1,3,3-tetramethyldisiloxane can be optimized to favor the formation of the monofunctionalized product. nih.gov The reaction of diphenylethyne at room temperature has been shown to yield a high proportion of the monofunctionalized product. nih.gov

The choice of catalyst is also critical. While various transition metal catalysts are active in hydrosilylation, certain platinum and rhodium-based catalysts have been identified as particularly efficient for the selective monofunctionalization of 1,1,3,3-tetramethyldisiloxane with vinyl-substituted silicon derivatives. chemicalbook.com In some cases, to prevent the hydrosilylation of both dimethylsilyl groups, a slight excess of the silane (B1218182) reactant is used to shift the reaction equilibrium towards the monosubstituted product. acs.org

Table 2: Catalysts for Selective Monofunctionalization of 1,1,3,3-Tetramethyldisiloxane

| Catalyst Type | Substrate | Key Finding | Reference |

| Platinum-based | Vinyl-substituted silicon derivatives | Efficient for selective partial functionalization | chemicalbook.com |

| Rhodium-based | Vinyl-substituted silicon derivatives | Efficient for selective partial functionalization | chemicalbook.com |

| Platinum(0) | Diphenylethyne | High yield of monofunctionalized product at room temperature | nih.gov |

Symmetrical Functionalization Strategies

Symmetrical functionalization of 1,1,3,3-tetramethyldisiloxane involves the reaction of both Si-H groups, leading to the formation of symmetrically disubstituted disiloxanes. These compounds serve as important building blocks for polymers and other materials. nih.gov

The direct hydrosilylation of two equivalents of a terminal or internal alkyne with 1,1,3,3-tetramethyldisiloxane is a common strategy for achieving symmetrical functionalization. nih.gov For example, the reaction of internal alkynes with 1,1,3,3-tetramethyldisiloxane in the presence of Karstedt's catalyst at elevated temperatures (60-100 °C) yields symmetrically functionalized disiloxanes. nih.gov Similarly, terminal alkynes can be reacted with 1,1,3,3-tetramethyldisiloxane using a platinum(IV) oxide/Xphos catalyst system to produce symmetrical products. nih.gov

The synthesis of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a symmetrically functionalized derivative, can be achieved through the hydrolysis of vinyldimethylmethoxysilane. wikipedia.org This divinyl derivative is a valuable ligand in organometallic chemistry, notably as a component of the widely used Karstedt's catalyst for hydrosilylation reactions. wikipedia.orgmdpi.com

Functionalization with Unsaturated Organic Substrates

The functionalization of 1,1,3,3-tetramethyldisiloxane (TMDS) is primarily characterized by the reactivity of its silicon-hydrogen (Si-H) bonds, which allows for the addition of the siloxane backbone to unsaturated organic molecules. This process, most notably hydrosilylation, is a versatile and atom-economical method for creating carbon-silicon bonds. Hydrosilylation involves the addition of a Si-H group across a carbon-carbon double or triple bond, converting an unsaturated substrate into a functionalized organosiloxane. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of materials.

The chemistry of TMDS extends to its use as a safe alternative to more reactive reducing agents like lithium aluminum hydride. mdpi.com Its application in the presence of specific catalysts allows for the selective reduction of various functional groups. mdpi.com A significant application is the hydrosilylation of allyl derivatives. researchgate.netscirp.org This reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly common. scirp.orgmdpi.com The reaction of TMDS with allyl compounds, such as allylbenzene, can be controlled to achieve high regioselectivity, yielding functionalized disiloxanes. scirp.org The choice of catalyst, solvent, and reaction temperature significantly influences the conversion rate and the selectivity of the products formed. scirp.org

Thiol-Epoxy Click Chemistry for Sulfur-Containing Functionalized Disiloxanes

A highly efficient method for synthesizing sulfur-containing functionalized disiloxanes is through the thiol-epoxy click reaction. researchgate.netmdpi.com This strategy utilizes a readily available derivative of TMDS, 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, which features epoxy groups that can be opened by various thiol compounds. researchgate.netnih.gov This reaction is valued for its "click" characteristics: high yields, excellent regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.gov

The base-catalyzed ring-opening of the epoxide by a thiol nucleophile results in the formation of a β-hydroxy thioether linkage. nih.govrsc.org Research has shown that both lithium hydroxide (LiOH) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective catalysts for this transformation. researchgate.netnih.gov TBAF, when used in a solvent like tetrahydrofuran (THF), is particularly versatile as THF can dissolve a wide variety of thiol compounds. researchgate.net The optimized reaction conditions typically involve using a small molar percentage of the catalyst at a moderately elevated temperature. researchgate.net This methodology provides a powerful tool for creating novel organosilicon materials with specific functionalities derived from the chosen thiol. researchgate.netmdpi.com

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Outcome |

|---|---|---|---|---|---|

| Lithium Hydroxide (LiOH) | 3 | THF | 50 | 6 | High catalytic activity |

| Tetrabutylammonium Fluoride (TBAF) | 3 | THF | 50 | 6 | High catalytic activity, considered universal for various thiols |

Optimization of Allyl Derivative Hydrosilylation in the Presence of Phosphine (B1218219) Ligands

The hydrosilylation of allyl derivatives with 1,1,3,3-tetramethyldisiloxane is a key industrial reaction that is often optimized using transition metal catalysts and specialized ligands. Platinum-based systems, such as Karstedt's catalyst, are widely used but can suffer from low selectivity, leading to the formation of byproducts through isomerization or other side reactions. mdpi.comresearchgate.net To address this, research has focused on modifying these catalytic systems, including through the use of phosphine ligands.

The addition of triphenylphosphine (B44618) (PPh3) as a ligand to a Karstedt's catalyst system has been investigated to control the conversion and selectivity of the hydrosilylation of allyl derivatives with TMDS. researchgate.net While platinum catalysts are common, rhodium complexes featuring bidentate-phosphine ligands have emerged as highly efficient and selective alternatives for the hydrosilylation of challenging substrates like allyl chloride. nih.gov The precise design of these phosphine ligands is crucial; for example, the rhodium catalyst [RhCl(dppbzF)]2, which bears a fluorinated bis(diphenylphosphino)benzene ligand, has demonstrated dramatically improved efficiency and selectivity (>99%) compared to conventional platinum catalysts. nih.gov The use of phosphine ligands can enhance catalyst stability and activity, directing the reaction toward the desired product and minimizing unwanted side pathways. nih.govnih.gov The choice between different phosphine ligands and metal centers (e.g., Rhodium vs. Cobalt) can also influence catalyst performance, with some systems requiring an excess of the phosphine ligand to maintain stability and selectivity. nih.gov

| Catalyst System | Substrate | Silane | Key Findings/Optimization | Reference |

|---|---|---|---|---|

| Karstedt's Catalyst with PPh3 additive | Allyl derivatives (acetate, amine, ether) | 1,1,3,3-Tetramethyldisiloxane | Investigated the effect of the phosphine ligand on conversion and selectivity. | researchgate.net |

| [RhCl(dppbzF)]2 (Rhodium-phosphine complex) | Allyl chloride | Trichlorosilane | Achieved excellent efficiency (TON 140,000) and >99% selectivity, outperforming Pt catalysts. | nih.gov |

| Karstedt's Catalyst (Platinum-based) | Allylbenzene | 1,1,3,3-Tetramethyldisiloxane | Efficient catalyst, but selectivity can be a challenge, leading to byproducts. | scirp.org |

Challenges and Innovations in Industrial Scale-Up of 1,1,3,3-Tetramethyldisiloxane Production

The industrial scale-up of chemical production, including for 1,1,3,3-tetramethyldisiloxane (TMDS), presents a series of significant challenges that must be overcome to transition from laboratory synthesis to large-scale manufacturing. rsc.org Concurrently, market demands and regulatory pressures drive innovation in production methods. scirp.orgresearchgate.net

A primary challenge is process optimization and reproducibility. rsc.org Ensuring that processes optimized at a smaller scale remain consistent and efficient when scaled up is critical. rsc.org Variations in equipment, heat transfer, and mixing dynamics between lab and industrial reactors can lead to product inconsistencies and lower yields. rsc.org For TMDS, this is compounded by the high manufacturing costs and the price volatility of raw materials, which can impact economic feasibility. scirp.orgresearchgate.net Furthermore, supply chain management becomes crucial; securing a steady and reliable source of quality raw materials is essential to avoid production delays. rsc.org

Regulatory compliance is another major hurdle. rsc.org Stringent environmental regulations, particularly concerning volatile organic compounds (VOCs) and chemical disposal, add complexity and cost to the manufacturing process of siloxane compounds like TMDS. scirp.org

In response to these challenges, several innovations are emerging. There is a strong push toward the development of more sustainable and environmentally friendly ("green") production methods to comply with regulations and meet growing consumer demand for eco-friendly products. scirp.orgresearchgate.net Technological advancements are focused on creating more efficient synthesis and purification technologies, leading to the availability of higher purity grades of TMDS for specialized applications in sectors like electronics and pharmaceuticals. researchgate.net The expansion into new application areas, such as biomedical devices and advanced materials, also drives innovation in production to meet the specific requirements of these high-performance sectors. researchgate.net

Mechanistic Investigations of 1,1,3,3 Tetramethyldisiloxane Reactions

Fundamental Principles Governing Si-H Bond Reactivity in 1,1,3,3-Tetramethyldisiloxane (B107390)

1,1,3,3-Tetramethyldisiloxane (TMDS) is a bifunctional organosilane recognized for its role as a mild and selective reducing agent in a variety of chemical transformations. acs.orggelest.com The foundation of its reactivity lies in the properties of its silicon-hydrogen (Si-H) bonds. dakenchem.com The key to understanding this reactivity is the difference in Pauling electronegativity values between silicon (1.90) and hydrogen (2.20). acs.orggelest.com This disparity results in a weakly polarized Si-H bond where the hydrogen atom is weakly hydridic. acs.orggelest.comgelest.com This characteristic makes organosilanes like TMDS less reactive and consequently more selective than common, more powerful reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165). acs.org

The low bond energy of the Si-H bond facilitates its cleavage under appropriate conditions, allowing it to act as a source of hydride ions. dakenchem.com However, due to the weak polarization and compromised reactivity, most ionic silane (B1218182) reductions are performed in the presence of an acid catalyst. acs.orggelest.com The catalyst serves to activate the substrate, making it more susceptible to reduction by rendering it more positive in character. gelest.com Consequently, functional groups capable of forming stable carbocations are generally reduced readily under mild conditions with organosilanes. acs.orggelest.com

The reactivity of TMDS can also be influenced by the choice of catalyst, which can activate the Si-H bond for reaction with various functional groups. dakenchem.com This catalytic activation is a central theme in the application of TMDS for reductions and hydrosilylations. dakenchem.com The structure of TMDS, featuring two Si-H groups, can also lead to unique reactivity, sometimes referred to as a "dual SiH effect," which makes it more effective than some monosilanes in certain reductions, such as the conversion of amides to amines. nih.govacs.org

Hydrosilylation Reaction Mechanisms Involving 1,1,3,3-Tetramethyldisiloxane

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of the chemistry of 1,1,3,3-tetramethyldisiloxane. dakenchem.com This process is widely used to form silicon-carbon and other silicon-heteroatom bonds, and the mechanism varies depending on the substrate and catalyst employed. chemicalbook.com

The hydrosilylation of carbonyl compounds (aldehydes and ketones) by TMDS is an efficient method for their reduction to the corresponding alcohols or silyl (B83357) ethers. dakenchem.com The reaction is typically promoted by a catalyst. Mechanistic studies, particularly using tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst, suggest a pathway that differs from a conventional four-membered cyclic transition state. researchgate.net Density Functional Theory (DFT) calculations indicate the formation of a stable complex between the hydrosilane and the borane (B79455) catalyst. researchgate.net The carbonyl compound then attacks from the back side of the Si-H bond, which prompts the catalyst to abstract the hydride ion. researchgate.net

In platinum-catalyzed reductions of amides, which contain a carbonyl group, a critical initial step is the hydrosilylation of the carbonyl to form an O-silylated hemiaminal intermediate. acs.orgacs.org For example, in the reduction of dimethylformamide (DMF) with TMDS using Karstedt's catalyst, the first step is a single hydrosilylation that produces the intermediate HSiMe2OSiMe2OCH2NMe2. nih.govacs.orgacs.org This intermediate is stable enough to be isolated and characterized, providing direct evidence for the hydrosilylation of the carbonyl group as the initiating step of the reduction process. nih.govacs.org

The hydrosilylation of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, by TMDS is a fundamental transformation for creating organosilicon compounds. chemicalbook.com These reactions are typically catalyzed by transition metals, most notably platinum complexes like Karstedt's catalyst. chemicalbook.comnih.gov

For the hydrosilylation of alkynes, the reaction can yield three potential isomers: the α-silyl product and two β-isomers (E and Z). scientificspectator.com The product distribution is highly dependent on the catalyst, substrate, and reaction conditions. scientificspectator.com Two primary mechanisms are generally accepted for the hydrosilylation of alkynes:

Chalk-Harrod Mechanism: This mechanism is often invoked for platinum-catalyzed hydrosilylations. scientificspectator.com It begins with the oxidative addition of the Si-H bond of TMDS to the metal center, followed by the coordination of the alkyne. The alkyne then inserts into the metal-hydride bond. A final reductive elimination step releases the E-vinylsilane product and regenerates the catalyst. scientificspectator.com

Modified Chalk-Harrod Mechanism: The classic Chalk-Harrod mechanism does not always account for the formation of the Z-vinylsilane or dehydrogenative silylation byproducts observed with catalysts based on ruthenium, rhodium, and iridium. scientificspectator.com An alternative pathway proposes that after the initial oxidative addition and alkyne coordination, the alkyne inserts into the metal-silicon bond instead of the metal-hydride bond. scientificspectator.com This "silyl migration" leads to a vinyl organometallic intermediate that can then isomerize, ultimately leading to the Z-isomer upon reductive elimination. scientificspectator.com

Research has also demonstrated that unsymmetrical bifunctional disiloxanes can be synthesized by the sequential hydrosilylation of alkenes and alkynes with TMDS. rsc.org This is achieved by exploiting differences in reactivity, for instance, by first reacting with an alkene at a higher temperature (e.g., 60°C) and then with an alkyne at a lower temperature (e.g., 40°C) to achieve selectivity.

The hydrosilylation of carbon-nitrogen double bonds, primarily in imines, is a key method for synthesizing amines. rsc.org TMDS can be used as the reducing agent in these transformations, often requiring a catalyst. While transition metals are common, systems using main group metals like calcium have also been developed. rsc.orgrsc.org

In a calcium-catalyzed system, experimental and DFT studies suggest a mechanism involving an electrophilic activation of the Si-H bond. rsc.orgrsc.org The reaction is believed to proceed through the coordination of both the imine and the silane to the cationic calcium catalyst. This is followed by two main steps: first, the formation of a Si-N bond, and second, the transfer of the hydride to the carbon atom of the former C=N bond. rsc.org

The reduction of nitriles, which contain a carbon-nitrogen triple bond, can also be achieved with TMDS. For example, using a TMDS/V(O)(O-i-Pr)3 system, nitriles can be reduced to aldehydes. acs.orgacs.org The mechanism proceeds through the initial formation of an N-silylated imine intermediate, which is then hydrolyzed during workup to yield the final aldehyde product. acs.orgacs.org A potential side reaction involves the further reduction of this N-silylated imine to an N,N-bis-silylated amine. acs.orgacs.org

Detailed mechanistic investigations have identified key intermediates in TMDS-mediated reactions, particularly those catalyzed by platinum. In the platinum-catalyzed reduction of dimethylformamide (DMF) with TMDS, significant progress has been made in isolating and characterizing transient species. nih.govacs.org

Using Karstedt's catalyst, the reaction does not proceed directly to the final amine product. Instead, the initial step is a single hydrosilylation of the carbonyl group to form the O-silylated hemiaminal, HSiMe2OSiMe2OCH2NMe2. nih.govacs.orgacs.org This intermediate is isolable and has been fully characterized. acs.org In the continued presence of the catalyst, this intermediate undergoes further transformation. It can react to form a transient tetrasiloxane (B1260621), HMe2(OSiMe2)3OCH2NMe2, along with the final product, trimethylamine (B31210). nih.govacs.orgresearchgate.net

Interestingly, the choice of catalyst can alter the reaction pathway. When a molybdenum catalyst, (Me3N)Mo(CO)5, is used for the same reduction of DMF by TMDS, a different intermediate is formed. acs.orgacs.org In this case, a double hydrosilylation occurs, leading to the formation of (Me2NCH2OSiMe2)2O. acs.orgacs.org The ability to isolate and study these distinct intermediates under different catalytic conditions provides crucial insight into the complex pathways governing hydrosilylation and reduction reactions. acs.org

Reduction Reaction Mechanisms Catalyzed by or Utilizing 1,1,3,3-Tetramethyldisiloxane

1,1,3,3-Tetramethyldisiloxane is a versatile reducing agent for a wide array of functional groups beyond the standard hydrosilylation targets. acs.orggelest.com Its effectiveness often relies on a suitable catalyst to initiate the reduction cascade.

A prominent example is the reduction of amides to amines. Platinum-catalyzed reductions using TMDS are particularly effective and chemoselective, leaving other reducible groups like esters, nitriles, alkenes, and aryl halides intact. researchgate.netorganic-chemistry.org The mechanism, as detailed in the platinum-catalyzed reduction of DMF, begins with the hydrosilylation of the amide carbonyl to form an O-silylated hemiaminal. acs.orgacs.org This intermediate then undergoes further reaction, ultimately leading to the amine. acs.org The unique effectiveness of TMDS in some amide reductions has been linked to a synergistic "dual SiH effect". acs.orgresearchgate.net

The reduction of nitriles provides another example of TMDS's utility. Depending on the catalytic system and workup conditions, nitriles can be reduced to different products. As mentioned, a vanadium-based system allows for the reduction of nitriles to aldehydes via an N-silylated imine intermediate that is subsequently hydrolyzed. acs.orgacs.org In other systems, such as one using a cobalt catalyst, nitriles can be fully reduced to silylated primary amines. organic-chemistry.org

The mechanism of action for these reductions generally involves the transfer of a hydride from the silane to the substrate. This process is facilitated by a catalyst that can either activate the Si-H bond of TMDS or activate the substrate towards nucleophilic attack by the hydride. acs.orggelest.com For instance, in the reduction of tertiary amides catalyzed by cationic iridium(III) metallacycles, mass spectrometry has been used to observe a transient iminium intermediate, shedding light on the reaction mechanism after the initial hydrosilylation step. chemicalbook.com

Amide and Ester Reduction Mechanisms to Amines or Alcohols

1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile and practical reducing agent for the conversion of amides and esters to their corresponding amines and alcohols, respectively. dakenchem.comacs.org The reaction mechanisms are highly dependent on the choice of catalyst, which allows for significant selectivity. acs.orgacs.org

A variety of catalytic systems have been developed to effect these reductions. For instance, platinum-based catalysts are effective for the reduction of carboxamides to amines, showing tolerance for a range of other functional groups such as nitro, ester, and cyano groups. organic-chemistry.orgorganic-chemistry.org Mechanistic studies on the TMDS reduction of dimethylformamide (DMF) to trimethylamine using Karstedt's catalyst (a platinum complex) revealed that the initial step is the hydrosilylation of the carbonyl group. acs.orgacs.org This leads to the formation of an intermediate, HSiMe₂OSiMe₂OCH₂NMe₂, which can be isolated. acs.org In the presence of the catalyst, this intermediate further reacts to form a transient tetrasiloxane and trimethylamine. acs.org

Other metal catalysts, such as those based on iridium, ruthenium, and zinc, have also been successfully employed. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, a triruthenium cluster catalyzes the reaction of secondary amides with TMDS to selectively produce secondary amines after an acidic workup. organic-chemistry.orgorganic-chemistry.org Zinc triflate, in combination with TMDS, is particularly effective for the reduction of secondary amides. acs.org The choice of the silane is also crucial; TMDS often proves to be a superior reductant compared to other hydrosilanes like polymethylhydrosiloxane (B1170920) (PMHS) in certain systems due to what has been termed a "dual SiH effect". acs.org

The reduction of esters to alcohols can also be achieved using TMDS with catalysts like molybdenum or vanadium complexes. acs.orgresearchgate.net A nickel-catalyzed method has been developed for the exhaustive reduction of aryl esters directly to methyl arenes, proceeding through an initial ester hydrosilylation followed by hydrogenolysis. chemistryviews.org

Furthermore, TMDS can be used in copper-hydride catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids. nih.gov Mechanistic proposals suggest the reaction may proceed through a ketene (B1206846) intermediate that is intercepted by an amine nucleophile. nih.gov

The table below summarizes various catalytic systems used for amide and ester reductions with TMDS.

| Catalyst System | Substrate | Product | Key Features |

| Platinum catalyst | Carboxamides | Amines | Tolerates NO₂, CO₂R, CN, C=C, Cl, Br groups. organic-chemistry.orgorganic-chemistry.org |

| Karstedt's catalyst | Dimethylformamide | Trimethylamine | Proceeds via an isolable hydrosilylation intermediate. acs.orgacs.org |

| Triruthenium cluster | Secondary amides | Secondary amines | Selective formation of secondary amines. organic-chemistry.orgorganic-chemistry.org |

| Zinc triflate/TMDS | Secondary amides | Amines | Effective for secondary amide reduction. acs.org |

| MoO₂(acac)₂ or V(O)(OiPr)₃ | Esters | Alcohols | Efficient reduction of aliphatic and aromatic esters. acs.orgresearchgate.net |

| Ni(cod)₂/NHC ligand | Aryl esters | Methyl arenes | One-step exhaustive reduction. chemistryviews.org |

| (S)-CuCatMix/TMDS | α,β-Unsaturated carboxylic acids | β-chiral amides | Asymmetric reductive amidation. nih.gov |

Nitro Group Reduction Mechanisms to Amines

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, and 1,1,3,3-tetramethyldisiloxane (TMDS) has emerged as a valuable reagent for this purpose, often in conjunction with a catalyst. gelest.com The general mechanism for nitroarene reduction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the amine product. unimi.itacs.org

Iron catalysts are commonly employed for the TMDS-mediated reduction of nitroarenes. For example, the Fe(acac)₃/TMDS system provides a method to obtain anilines from aromatic nitro compounds in good to excellent yields. researchgate.net This system exhibits good selectivity, tolerating functional groups such as aryl chlorides, bromides, esters, carboxylic acids, and cyano groups. researchgate.net However, it is generally not effective for the reduction of aliphatic nitro compounds. gelest.comresearchgate.net Mechanistic studies suggest that these iron-catalyzed reactions may involve single electron transfer (SET) processes, with the formation of Ti(III) species when titanium-based catalysts are used. gelest.com

Supported gold nanoparticles have also been utilized to catalyze the TMDS reduction of nitroarenes. gelest.com This approach offers high chemoselectivity, leaving groups like chloro, hydroxyl, carboxylic acid, ester, ketone, and even aldehydes intact. acs.org The catalyst can often be recycled and reused. gelest.com

Indium compounds, such as InI₃, can also promote the reduction of nitroarenes to anilines with TMDS. gelest.com The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction. For instance, while some systems may reduce other functional groups, others can selectively target the nitro group. nih.gov

The table below highlights different catalytic systems for the reduction of nitro groups using TMDS.

| Catalyst System | Substrate | Product | Key Features |

| Fe(acac)₃/TMDS | Aromatic nitro compounds | Anilines | Good selectivity for various functional groups. researchgate.net |

| Supported Gold Nanoparticles/TMDS | Nitroarenes | Anilines | High chemoselectivity, catalyst is reusable. acs.orggelest.com |

| InI₃/TMDS | Nitroarenes | Anilines | Effective for nitroarene reduction. gelest.com |

Nitrile Reduction Mechanisms to Amines or Aldehydes

1,1,3,3-Tetramethyldisiloxane (TMDS) serves as an effective reducing agent for the conversion of nitriles to either primary amines or aldehydes, with the outcome being highly dependent on the catalytic system and reaction conditions. acs.orggelest.com

For the reduction of nitriles to primary amines, a combination of TMDS and a titanium(IV) isopropoxide catalyst has been shown to be effective. researchgate.net The reaction is generally mild, and the resulting primary amines are often isolated as their hydrochloride salts in high yields. researchgate.net Another approach involves a cobalt catalyst with an isocyanide ligand, which converts nitriles to silylated primary amines that can then be hydrolyzed to the primary amine. organic-chemistry.org

The partial reduction of nitriles to aldehydes can be achieved using a TMDS/V(O)(O-i-Pr)₃ system. acs.orggelest.comresearchgate.net The proposed mechanism involves the initial formation of an N-silylated imine intermediate. acs.orggelest.com Subsequent hydrolysis of this imine yields the desired aldehyde. acs.orggelest.com A potential side reaction is the further reduction of the N-silylated imine to an N,N-bis-silylated amine, which can then condense with the aldehyde product during workup to form an imine byproduct. acs.orggelest.com This method is applicable to both aromatic and aliphatic nitriles, though yields can be modest. acs.orggelest.com

The table below summarizes the catalytic systems for nitrile reduction using TMDS.

| Catalyst System | Substrate | Product | Key Features |

| Ti(O-i-Pr)₄/TMDS | Nitriles | Primary amines | Mild conditions, amines isolated as hydrochloride salts. researchgate.net |

| Co(OPiv)₂/Isocyanide ligand/TMDS | Nitriles | Primary amines | Proceeds via silylated amine intermediates. organic-chemistry.org |

| V(O)(O-i-Pr)₃/TMDS | Nitriles | Aldehydes | Involves an N-silylated imine intermediate. acs.orggelest.comresearchgate.net |

Reductive Halogenation and Thioetherification Mechanisms

1,1,3,3-Tetramethyldisiloxane (TMDS) is a key reagent in reductive halogenation and thioetherification reactions, often in the presence of a catalyst.

Reductive Halogenation: TMDS, in combination with a halogen source, can be used for the reductive halogenation of various functional groups. For instance, aromatic aldehydes can be converted to benzyl (B1604629) halides in the presence of TMDS and a halosilane like iodotrimethylsilane (B154268) or bromotrimethylsilane. cdnsciencepub.comchemicalbook.com This reaction is typically fast and high-yielding. cdnsciencepub.com Carboxylic acids can also undergo reductive bromination or iodination using TMDS with a halogen source, catalyzed by indium(III) compounds. organic-chemistry.org This method is tolerant of many functional groups. organic-chemistry.org

Reductive Thioetherification: TMDS is also employed in the synthesis of thioethers. A one-pot procedure for the direct thioetherification of aromatic carboxylic acids and thiols utilizes a reducing system of InBr₃ and TMDS. organic-chemistry.orgacs.orgnih.gov For aliphatic carboxylic acids, a combination of InI₃ and TMDS is effective. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that S,S-acetals are formed as intermediates, which are then reduced to the final thioether product by TMDS. organic-chemistry.org A similar system of InI₃ and TMDS can also promote the reductive thioetherification of aromatic aldehydes with elemental sulfur to produce symmetrical thioethers. tandfonline.com

The table below outlines the systems used for reductive halogenation and thioetherification with TMDS.

| Reaction Type | Catalyst/Reagent System | Substrate | Product |

| Reductive Halogenation | TMDS/Halosilane | Aromatic aldehydes | Benzyl halides |

| Reductive Halogenation | In(III) catalyst/TMDS/Halogen source | Carboxylic acids | Alkyl halides |

| Reductive Thioetherification | InBr₃/TMDS | Aromatic carboxylic acids and thiols | Thioethers |

| Reductive Thioetherification | InI₃/TMDS | Aliphatic carboxylic acids and thiols | Thioethers |

| Reductive Thioetherification | InI₃/TMDS/Elemental sulfur | Aromatic aldehydes | Symmetrical thioethers |

Other Selective Reduction Pathways (e.g., Hydrogenolysis, Reductive Etherification)

1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile reagent that participates in a variety of other selective reduction reactions, including hydrogenolysis and reductive etherification. acs.org

Hydrogenolysis: TMDS can be used for the hydrogenolysis of certain functional groups. For example, it is employed in the nickel-catalyzed exhaustive reduction of aryl esters to methyl arenes, a process that involves an initial hydrosilylation followed by hydrogenolysis. chemistryviews.org Additionally, TMDS has been used in combination with transition-metal complexes for the cleavage of Cₐᵣ-O bonds in aromatic ethers, leading to the formation of arenes while retaining the aromaticity. nih.gov

Reductive Etherification: The synthesis of ethers can be achieved through the reductive etherification of alcohols with aldehydes or ketones using TMDS as the reducing agent. nih.gov This reaction can be catalyzed by a thiourea (B124793) organocatalyst in the presence of HCl. acs.orgorganic-chemistry.org This method is notable for its functional group tolerance and its ability to be applied to challenging substrate combinations. acs.org

The table below summarizes these selective reduction pathways.

| Reaction Type | Catalyst/Reagent System | Substrate | Product |

| Hydrogenolysis | Ni(cod)₂/NHC ligand/TMDS | Aryl esters | Methyl arenes |

| Hydrogenolysis | Transition-metal complex/TMDS | Aromatic ethers | Arenes |

| Reductive Etherification | Thiourea organocatalyst/HCl/TMDS | Alcohols and aldehydes/ketones | Ethers |

Oxidative Cycloaddition Reaction Mechanisms of 1,1,3,3-Tetramethyldisiloxane

1,1,3,3-Tetramethyldisiloxane (TMDS) can undergo an unprecedented oxidative cycloaddition reaction with alkynes, catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). nih.govacs.orgchemicalbook.comacs.org This reaction proceeds under extremely mild conditions at room temperature, leading to the formation of substituted 2,5-dihydro-1,2,5-oxadisiloles with the concurrent evolution of hydrogen gas. nih.govacs.orgchemicalbook.comacs.org

The reaction is highly efficient, with exceptional yields for a majority of substrates. nih.govacs.orgchemicalbook.comacs.org It demonstrates a broad functional group tolerance and can be carried out in various solvents. nih.govchemicalbook.comacs.org The mechanism is thought to involve the activation of the alkyne by the gold nanoparticles. acs.org Interestingly, in the case of substrates containing a hydroxyl group, such as 3-butyn-1-ol, TMDS can also act as a protecting group for the alcohol functionality in addition to participating in the cycloaddition. acs.org This suggests that TMDS may have broader applications in protecting alcohols as silyl ethers. acs.org

This oxidative cycloaddition can be viewed as a "sila-analogue" of click chemistry, offering a simple and efficient method for the synthesis of these heterocyclic compounds. acs.org Further research is ongoing to explore the full scope and mechanistic details of this reaction. acs.org

Reactivity with Hydroxyl-Containing Surfaces: Mechanisms of Surface Modification and Silanization

While specific mechanistic studies on the reaction of 1,1,3,3-tetramethyldisiloxane (TMDS) with hydroxyl-containing surfaces are not extensively detailed in the provided search results, the general principles of silanization and the reactivity of the Si-H bond in TMDS can provide insight into the likely mechanisms.

TMDS possesses two reactive Si-H bonds, making it a bifunctional organosilane. acs.orgacs.org The Si-H bond is known to react with surface hydroxyl groups (e.g., on silica (B1680970) or other metal oxides) to form Si-O-surface linkages, with the evolution of hydrogen gas. This process, known as silanization, results in the modification of the surface properties.

The mechanism of silanization with hydrosilanes like TMDS generally involves the reaction of the Si-H bond with a surface hydroxyl group (-OH). This can be envisioned as a nucleophilic attack by the oxygen of the hydroxyl group on the silicon atom, with the concomitant release of a hydride ion that combines with the proton from the hydroxyl group to form hydrogen gas. Alternatively, the reaction could proceed through a four-centered transition state involving the Si-H bond and the surface O-H bond.

Given that TMDS has two Si-H bonds, it can react with the surface in several ways:

Monodentate attachment: One Si-H group reacts with a surface hydroxyl group, leaving the other Si-H group available for further reactions.

Bidentate attachment: Both Si-H groups react with adjacent surface hydroxyl groups, leading to a looped structure on the surface.

Polymerization/Cross-linking: The remaining Si-H group on a surface-bound TMDS molecule can react with another TMDS molecule in the presence of moisture, leading to the formation of a polysiloxane layer on the surface.

The specific outcome would depend on the reaction conditions, such as temperature, solvent, and the concentration of TMDS and surface hydroxyl groups. The reactivity of TMDS makes it a candidate for use as a surface modifying agent to introduce hydrophobicity or to provide reactive sites for further functionalization.

Catalytic Systems and Methodologies in 1,1,3,3 Tetramethyldisiloxane Chemistry

Transition Metal-Catalyzed Transformations Involving 1,1,3,3-Tetramethyldisiloxane (B107390)

A variety of transition metals, including platinum, rhodium, gold, iridium, and ruthenium, have been shown to effectively catalyze reactions with 1,1,3,3-Tetramethyldisiloxane. These catalysts facilitate the addition of the Si-H bond across unsaturated carbon-carbon or carbon-heteroatom bonds, as well as other transformations. The choice of metal and its ligand sphere significantly influences the catalyst's activity, selectivity, and functional group tolerance.

Platinum complexes are the most widely used and highly active catalysts for hydrosilylation reactions involving 1,1,3,3-Tetramethyldisiloxane. mdpi.com They are employed in numerous industrial applications, particularly in the curing of silicone polymers. mdpi.com Platinum catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst, are known for their high turnover numbers, although they can sometimes exhibit low selectivity. mdpi.com The catalytic activity of platinum is approximately 1000 times higher than most other transition metals for hydrosilylation. gelest.com These catalysts are effective in promoting the addition of Si-H bonds to a variety of unsaturated substrates. For instance, 1,1,3,3-Tetramethyldisiloxane is used as an effective reducing agent in the platinum-catalyzed reduction of carboxamides to amines. organic-chemistry.org

Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand, is one of the most common catalysts in the silicone industry. mdpi.comchemicalbook.com It is highly soluble in polysiloxane compositions and exhibits excellent activity and selectivity. rsc.org The general formula is often represented as [Pt₂(dvtms)₃]. mdpi.com This catalyst promotes rapid, low-temperature curing in hydrosilylation reactions, which is crucial for the formation of silicone elastomers through the cross-linking of Si-vinyl and Si-H groups. chemicalbook.comguidechem.com

The performance of Karstedt's catalyst can be optimized through various strategies. The addition of inhibitors, such as 2,2'-bipyridyl (bpy), can significantly increase the pot-life of the composition by forming a more stable platinum complex, [Pt(dvtms)(bpy)]. mdpi.com The catalytic activity is also influenced by the reaction conditions, with a suggested platinum loading of around 100 ppm and a reaction temperature range of 20-200 °C. matthey.com Solvents like toluene, xylene, hydrocarbons, ethers, or siloxanes can be used. matthey.com The catalyst's efficiency has been demonstrated in the hydrosilylation of a wide array of functionalized alkenes with alkoxysilanes. researchgate.net

Table 1: Performance of Karstedt's Catalyst in the Hydrosilylation of Styrene (B11656) with MD'M

| Catalyst Loading (mol%) | Temperature (°C) | Time (sec) | Total Yield (%) | Isomer Ratio (A:B) |

|---|---|---|---|---|

| 0.5 | 140 | 30 | 69 | 22:78 |

Data sourced from a study on Pt(II) dichloride coordinated with a 4-methoxyphenyl-substituted bidentate-carbene ligand, which showed activity comparable to Karstedt's catalyst. rsc.org

Rhodium complexes are also effective catalysts for hydrosilylation and other transformations involving 1,1,3,3-Tetramethyldisiloxane. chemicalbook.comsigmaaldrich.com While generally less active than platinum catalysts, rhodium catalysts can offer unique selectivity and are particularly useful for the hydrosilylation of ketones and aldehydes. gelest.com For instance, tris(dibutylsulfide) rhodium trichloride is a notable rhodium catalyst for these transformations, albeit operating at higher temperatures than its platinum counterparts. gelest.com

The immobilization of rhodium catalysts in ionic liquids has been explored to facilitate catalyst recycling and reuse. nih.gov In a model reaction between 1,1,1,3,5,5,5-heptamethyltrisiloxane and 1-octene, a rhodium catalyst dissolved in the ionic liquid [BMMIM][NTf₂] maintained a 100% yield for up to four reaction cycles. nih.gov This concept extends to Supported Ionic Liquid Phase (SILP) catalysis, where the ionic liquid layer containing the catalyst is immobilized on a solid support, combining the advantages of homogeneous and heterogeneous catalysis. Research has shown that rhodium complexes can be effectively used in ionic liquid-organic biphasic systems for hydrosilylation reactions. researchgate.net

Gold nanoparticles have emerged as powerful heterogeneous catalysts for various organic transformations, including reactions with 1,1,3,3-Tetramethyldisiloxane. acs.org Supported gold nanoparticles on titanium dioxide (Au/TiO₂) have been shown to catalyze the unprecedented oxidative cycloaddition of 1,1,3,3-Tetramethyldisiloxane to alkynes at room temperature and under extremely mild conditions. acs.orgnih.govacs.org This reaction forms substituted 2,5-dihydro-1,2,5-oxadisiloles with the evolution of hydrogen gas, achieving exceptional yields of up to 99% for many substrates. nih.govacs.org The reaction is tolerant of various functional groups and can be performed in several solvents. nih.govacs.org

Furthermore, Au/TiO₂ catalyzes the hydrosilylation of carbonyl compounds, such as the reduction of aldehydes and ketones, with 1,1,3,3-Tetramethyldisiloxane being a highly reactive reducing agent in this system compared to monohydrosilanes. chemicalbook.com These reactions can often be performed at ambient conditions with short reaction times and low gold loading levels. chemicalbook.com

Table 2: Gold-Catalyzed Oxidative Cycloaddition of 1,1,3,3-Tetramethyldisiloxane to Alkynes

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| p-tolylacetylene | 0.3 | Dichloromethane | Room Temperature | High |

This table is illustrative of the reaction conditions and outcomes described in the literature. acs.org

Iridium(III) metallacycles have been identified as versatile and efficient catalysts for the hydrosilylation of various functional groups using 1,1,3,3-Tetramethyldisiloxane as an inexpensive and effective silane (B1218182) reagent. chemicalbook.com These catalysts operate at low loadings and facilitate fast reactions with high yields, selectivities, and turnover numbers. chemicalbook.comresearchgate.net They have been successfully applied to the reduction of a wide range of challenging esters, carboxylic acids, ketones, and aldehydes. researchgate.net The reaction proceeds through hydrosilylation followed by desilylation. researchgate.net For example, the hydrosilylation of tertiary and secondary amides to amines is efficiently catalyzed by cationic Ir(III) metallacycles. chemicalbook.com

Ruthenium-based complexes are recognized as efficient catalysts due to their high activity and unique electron transfer features. rsc.org While there are a limited number of highly selective protocols for olefin hydrosilylation with ruthenium catalysts, they have been reported as unique catalyst precursors for the regiocontrolled hydrosilylation of alkynes. rsc.org A triruthenium cluster has been shown to catalyze the reaction of secondary amides with hydrosilanes, including 1,1,3,3-Tetramethyldisiloxane, to produce secondary amines with complete selectivity after acidic workup. organic-chemistry.org A specific ruthenium silylene complex, [Cp*(iPr₃P)(H)₂Ru=Si(H)Ph·Et₂O][B(C₆F₅)₄], catalyzes the hydrosilylation of alkenes with excellent substrate selectivity for primary silanes and exclusive anti-Markovnikov regiochemistry. nih.gov Ruthenium complexes with at least two independent carbon π-bonded ligands have also been employed as hydrosilylation catalysts. google.com

Platinum-Based Catalysts and Their Performance in 1,1,3,3-Tetramethyldisiloxane Reactions

Main Group Element and Lewis Acid Catalysis in 1,1,3,3-Tetramethyldisiloxane Chemistry

The utility of 1,1,3,3-Tetramethyldisiloxane (TMDS) as a reducing agent in organic synthesis is significantly enhanced through the use of main group element and Lewis acid catalysts. These catalysts activate the Si-H bonds of TMDS, facilitating a wide range of reductive transformations.

Indium(III) Catalyzed Reductive Transformations

Indium(III) compounds have emerged as effective catalysts for reductive transformations utilizing 1,1,3,3-Tetramethyldisiloxane. A notable application is the reductive bromination or iodination of carboxylic acids to the corresponding alkyl bromides and iodides. acs.org This method demonstrates high functional group tolerance, proving effective for substrates containing halogens, hydroxyl groups, nitro moieties, olefins, and sulfides. acs.org The catalytic system can also be applied to the reductive iodination of aldehydes, acyl chlorides, and esters. acs.org

Furthermore, this indium-catalyzed reducing system facilitates the one-pot synthesis of other functional groups. By generating alkyl halides in situ from carboxylic acids, subsequent addition of nucleophiles can produce various derivatives, such as alkyl cyanides. acs.orgorganic-chemistry.org Mechanistic studies involving NMR monitoring have provided insight into the reaction pathway, which involves the reductive halogenation of the carboxylic acid followed by nucleophilic substitution. acs.orgorganic-chemistry.org

| Substrate | Transformation | Catalyst System | Key Features |

|---|---|---|---|

| Carboxylic Acids | Reductive Bromination/Iodination to Alkyl Halides | In(III) / TMDS / Halogen Source | High functional group tolerance. acs.org |

| Aldehydes, Acyl Chlorides, Esters | Reductive Iodination | In(III) / TMDS / Iodine Source | Broad substrate scope. acs.org |

| Carboxylic Acids | One-pot synthesis of Alkyl Cyanides | In(III) / TMDS / Halogen Source then Cyanide Source | Avoids toxic metal cyanides. organic-chemistry.org |

Boron-Based Catalysts (e.g., Tris(pentafluorophenyl)boron)

Tris(pentafluorophenyl)boron, B(C₆F₅)₃, is a powerful Lewis acid that uniquely catalyzes hydride transfer reactions involving hydrosilanes like TMDS. mdpi.comnih.gov It is particularly known for promoting the Piers–Rubinsztajn reaction, which is the condensation between a hydrosilane (Si-H) and an alkoxysilane (Si-OR) to form a siloxane bond (Si-O-Si) with the release of a hydrocarbon (R-H). mdpi.com This reaction is a cornerstone of non-hydrolytic sol-gel processes. The catalytic activity of B(C₆F₅)₃ extends to reactions of hydrosilanes with silanols (Si-OH), alcohols, and water. mdpi.com

Extensive mechanistic studies on the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyl compounds have revealed an unusual mechanism. cmu.edu Rather than activating the carbonyl group, the borane (B79455) activates the silane via hydride abstraction, generating an incipient silylium species and the hydridoborate anion [HB(C₆F₅)₃]⁻. nih.govcmu.edu The highly electrophilic silylium species then coordinates to the most basic function in the mixture, which is subsequently reduced by the hydridoborate. cmu.edu This silane-activation mechanism is supported by kinetic studies which show that less basic substrates are hydrosilylated at faster rates, as higher concentrations of more basic substrates can inhibit the reaction by complexing with the borane catalyst. cmu.edu

| Reactants | Product | Reaction Type | Catalyst |

|---|---|---|---|

| Hydrosilane (e.g., TMDS) + Alkoxysilane | Siloxane | Piers–Rubinsztajn Reaction | B(C₆F₅)₃ |

| Hydrosilane (e.g., TMDS) + Carbonyl Compound | Silyl (B83357) Ether | Hydrosilylation | B(C₆F₅)₃ |

| Hydrosilane (e.g., TMDS) + Imine | Amine | Hydrosilylation | B(C₆F₅)₃ |

| Dimethyldimethoxysilane + TMDS | High-molecular-weight polysiloxane | Condensation Polymerization | B(C₆F₅)₃ |

Titanium(IV) Catalysts in Nitrile Reduction

A simple and efficient method for the reduction of nitriles to their corresponding primary amines utilizes a system of 1,1,3,3-Tetramethyldisiloxane combined with titanium(IV) isopropoxide [Ti(OiPr)₄]. researchgate.net This approach is straightforward and provides the primary amines as hydrochloride salts in nearly quantitative yields. researchgate.net The methodology is effective for a variety of aromatic nitriles, including those with halogen substituents. researchgate.net Notably, other reducible functional groups, such as nitro groups, are not affected under these reaction conditions, demonstrating the chemoselectivity of the system. researchgate.net The use of titanium tetrachloride (TiCl₄) has also been shown to activate nitriles for reduction by other reducing agents, indicating the general role of Ti(IV) species in interacting with the nitrile functionality. nih.govmdpi.com

| Nitrile Substrate | Reducing System | Product | Yield |

|---|---|---|---|

| Aromatic Nitriles | TMDS / Ti(OiPr)₄ | Primary Amine Hydrochloride | Good to quantitative. researchgate.net |

| Halogen-substituted Aromatic Nitriles | TMDS / Ti(OiPr)₄ | Primary Amine Hydrochloride | Good yields. researchgate.net |

| Aliphatic Nitriles | TMDS / Ti(OiPr)₄ | Primary Amine Hydrochloride | Effective reduction. researchgate.net |

Design and Optimization of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The design and optimization of new catalysts are crucial for expanding the applications of 1,1,3,3-Tetramethyldisiloxane and improving the efficiency and selectivity of its transformations. rsc.org Research in this area focuses on several key strategies, including modifying ligand structures, exploring different transition metals, and utilizing supported nanoparticle catalysts. chemicalbook.commdpi.comrice.edu

One area of focus has been the selective mono-functionalization of TMDS through hydrosilylation with vinyl-substituted silicon derivatives. Studies comparing platinum- and rhodium-based catalysts have been conducted to identify the most efficient system for achieving selective partial functionalization while exclusively forming the desired β regioisomers. chemicalbook.com The choice of ligand in the catalytic system can dramatically influence selectivity. For instance, in the palladium-catalyzed hydrosilylation of norbornadiene-2,5, the nature of the phosphine (B1218219) ligand determines the ratio of exo-norbornene to nortricyclane products, with some ligands providing excellent selectivity for the desired exo-isomer. rsc.org

The development of catalysts based on more abundant and less expensive metals is another important avenue. While platinum catalysts like Karstedt's catalyst are widely used, there is a strong drive to develop systems based on metals like iron, nickel, and cobalt. rsc.orgresearchgate.net Furthermore, supported metal nanoparticles offer a promising approach to enhancing catalytic activity and stability. chemicalbook.com Gold nanoparticles supported on titanium dioxide (Au/TiO₂), for example, have been shown to catalyze the oxidative cycloaddition of TMDS to alkynes at room temperature, producing high yields of substituted 2,5-dihydro-1,2,5-oxadisiloles. chemicalbook.com This system tolerates a variety of functional groups and demonstrates the potential of heterogeneous catalysts in TMDS chemistry. chemicalbook.com

| Catalyst System | Reaction | Optimization Goal | Key Findings |

|---|---|---|---|

| Platinum- and Rhodium-based complexes | Hydrosilylation of TMDS with vinyl-silicones | Selective mono-functionalization | Efficient catalysts identified for producing only β regioisomers. chemicalbook.com |

| Palladium-complexes with various ligands | Hydrosilylation of norbornadiene-2,5 | Regio- and stereoselectivity | Ligand choice strongly dictates product distribution (exo-isomer vs. nortricyclane). rsc.org |

| Gold nanoparticles on TiO₂ (Au/TiO₂) | Oxidative cycloaddition of TMDS to alkynes | Enhanced reactivity under mild conditions | Catalyzes reaction at room temperature with high yields and functional group tolerance. chemicalbook.com |

| Non-precious metal catalysts (Fe, Ni) | Hydrosilylation of olefins | Cost reduction and sustainability | Systems with good efficiency and unique selectivity have been developed. rsc.org |

Catalyst Reusability and Sustainability in 1,1,3,3-Tetramethyldisiloxane Transformations

Sustainability in catalysis for TMDS transformations hinges on the development of systems that are not only efficient but also reusable, minimizing waste and cost. researchgate.net A key strategy for achieving this is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused in subsequent cycles.

Supported gold nanoparticles (Au NPs) serve as a prime example of a recyclable catalyst in this context. In the double hydrosilylation of nitriles to primary amines, Au nanoparticles supported on TiO₂ can be recovered and reused for at least five consecutive runs without a significant loss of catalytic activity. rsc.org Similarly, metal-organic frameworks (MOFs) have been demonstrated as robust, reusable heterogeneous catalysts. For instance, the chromium-based MOF, MIL-101, used in the synthesis of 2,4,5-trisubstituted imidazoles, could be easily recovered by filtration and reused at least five times with only a slight decrease in its high catalytic performance. mdpi.com

The move towards catalysts based on abundant, first-row transition metals instead of precious metals like platinum and rhodium is another important aspect of sustainability. researchgate.net Developing efficient catalytic methodologies that operate under mild conditions and can be performed in one-pot procedures also contributes to a more sustainable chemical process by reducing energy consumption and purification steps. nih.gov

| Catalyst | Reaction | Reusability Performance | Sustainability Aspect |

|---|---|---|---|

| Au nanoparticles on TiO₂ | Double hydrosilylation of nitriles | Recyclable for at least 5 consecutive runs. rsc.org | Heterogeneous, reusable catalyst. |

| MIL-101(Cr) MOF | One-pot synthesis of trisubstituted imidazoles | Reusable for at least 5 cycles with slight loss of efficiency. mdpi.com | Heterogeneous, easily separable, solvent-free conditions. |

Advanced Material Science Applications of 1,1,3,3 Tetramethyldisiloxane

Polymeric Materials and Silicone Formulations Derived from 1,1,3,3-Tetramethyldisiloxane (B107390)

1,1,3,3-Tetramethyldisiloxane (TMDSO) is a versatile organosilicon compound that serves as a crucial building block in the synthesis of a wide array of polymeric materials and silicone formulations. riverlandtrading.com Its unique molecular structure, featuring two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one hydrogen atom, provides a reactive site for various chemical transformations.

Monomer Applications in Silicone Polymer and Resin Synthesis

1,1,3,3-Tetramethyldisiloxane is widely utilized as a monomer in the production of silicone polymers and resins. chemicalbook.comcymitquimica.com Its bifunctional nature, arising from the two reactive Si-H groups, allows it to participate in hydrosilylation reactions, a key process in the formation of silicone polymers. lookchem.com This reaction involves the addition of the Si-H bond across a double or triple bond in an unsaturated organic molecule, leading to the formation of a silicon-carbon bond.

In the synthesis of silicone resins, TMDSO can be co-hydrolyzed and condensed with other organosilanes, such as tetraethyl orthosilicate (B98303) (TEOS), to create complex, three-dimensional networks. researchgate.net For instance, hydrogen-containing MQ silicone resins can be synthesized using TMDSO, which can then be further functionalized through hydrosilylation with molecules like eugenol (B1671780) to create bio-based phenol (B47542) MQ silicone resins with specific properties. researchgate.net

Table 1: Monomer Applications of 1,1,3,3-Tetramethyldisiloxane

| Application | Description | Key Reaction |

| Silicone Polymer Synthesis | Serves as a bifunctional monomer to build the polymer backbone. | Hydrosilylation |

| Silicone Resin Synthesis | Used in co-hydrolysis and condensation to form cross-linked resin structures. | Hydrolysis and Condensation |

| Functional Silicone Synthesis | Acts as a precursor for introducing specific functionalities into the polymer. | Hydrosilylation with functional molecules |

Role as End-Capper in Polydimethylsiloxane (B3030410) Synthesis

A significant industrial application of 1,1,3,3-tetramethyldisiloxane is its role as an end-capper in the synthesis of high molecular weight hydride-terminated polydimethylsiloxane (PDMS). sinosil.comsinosil.com In this process, TMDSO terminates the polymerization of siloxane chains, controlling the final molecular weight and introducing reactive hydride end groups. sinosil.com These hydride-terminated PDMS polymers are valuable intermediates for further chemical modifications and crosslinking reactions. The concentration of TMDSO used as an end-capper directly influences the chain length of the resulting polymer. usm.myresearchgate.net

Crosslinking Agent in Polymer Matrices

The presence of two reactive Si-H groups in 1,1,3,3-tetramethyldisiloxane makes it an effective crosslinking agent for various polymer matrices. gpcsilicones.com It can react with polymers containing vinyl groups, such as vinyl-terminated silicones, through hydrosilylation to form a stable, cross-linked network. gpcsilicones.com This process is fundamental in the curing of addition-cure silicone rubbers and elastomers.

Furthermore, derivatives of TMDSO, such as 1,3-bis(glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxane and 1,3-bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane, are employed as modifiers and crosslinkers in epoxy-polysiloxane systems. researchgate.net These modified disiloxanes can react with epoxy resins to enhance properties like flexibility and thermal stability. researchgate.net

Synthesis of Reactive Silicone Oils and Elastomers

1,1,3,3-Tetramethyldisiloxane is a key precursor in the synthesis of reactive silicone oils and elastomers. chemicalbook.com Through hydrosilylation reactions with various unsaturated organic molecules, a wide range of functional silicone oils can be produced. lookchem.com For example, reacting TMDSO with allyl glycidyl (B131873) ether can produce epoxy-terminated silicone oils. siliconeoil.net These reactive oils can then be used to create specialized elastomers and coatings.

The synthesis of silicone elastomers often involves the crosslinking of vinyl-functional polysiloxanes with a hydride-containing crosslinker in the presence of a platinum catalyst. researchgate.net 1,1,3,3-Tetramethyldisiloxane and its derivatives can act as these hydride sources, enabling the formation of the elastomeric network. The properties of the resulting elastomer can be tailored by controlling the type and concentration of the crosslinking agent. usm.my For instance, the use of TMDSO as an end-capper in the synthesis of the base polymer influences the elastomeric features of the final cured material. usm.my

Thin Film and Coating Technologies Utilizing 1,1,3,3-Tetramethyldisiloxane Precursors

1,1,3,3-Tetramethyldisiloxane is a valuable precursor in the fabrication of advanced thin films and coatings due to its volatility and reactivity.

Silicon Oxycarbide (SiOC) Film Fabrication via Chemical Vapor Deposition

Silicon oxycarbide (SiOC) thin films, known for their excellent thermal and chemical stability, are fabricated using 1,1,3,3-tetramethyldisiloxane as a precursor in chemical vapor deposition (CVD) processes. researchgate.netepa.gov In remote hydrogen microwave plasma CVD (RP-CVD), TMDSO is decomposed and reacts with a hydrogen plasma to deposit SiOC films on a substrate. researchgate.netepa.gov The properties of these films, ranging from polymer-like to ceramic-like, can be controlled by adjusting the deposition parameters, such as substrate temperature. mdpi.comresearchgate.net

The resulting SiOC films can be further surface-modified. For example, treatment with an argon and water vapor plasma can activate the surface by creating silanol (B1196071) (Si-OH) groups, which can then be used for further functionalization. researchgate.netepa.gov This versatility makes TMDSO-derived SiOC films suitable for a variety of applications in modern electronics and as protective coatings. researchgate.netepa.gov

Sol-Gel Processing for Hybrid Organic-Inorganic Materials and Membranes

The sol-gel process is a versatile method for creating hybrid organic-inorganic materials, and 1,1,3,3-tetramethyldisiloxane is a key precursor in these syntheses. nih.govmdpi.com This process involves the transition of a solution (sol) into a solid three-dimensional network (gel). mdpi.com By incorporating organic components, the brittleness often associated with purely inorganic materials can be overcome. researchgate.net

In the context of hybrid materials, TMDSO's reactive Si-H groups can participate in hydrosilylation reactions, allowing for the covalent bonding of organic moieties to the siloxane backbone. chemicalbook.com This creates materials with a unique combination of properties, such as the thermal stability and durability of inorganic silica (B1680970), with the flexibility and functionality of organic polymers. cfsilicones.comaspbs.com

One notable application is in the fabrication of gas permselective composite membranes. google.com For instance, plasma polymerization of TMDSO onto a microporous substrate can produce membranes with superior gas selectivity and flux. google.com The Si-O bonds in TMDSO are readily broken in a glow discharge, which is believed to contribute to the formation of a highly effective separation layer. google.com These membranes have shown promise in applications such as oxygen-nitrogen separation. google.com

Applications in Electronic Materials and Devices

1,1,3,3-Tetramethyldisiloxane is a significant material in the electronics industry, primarily due to its role as a precursor for silicon-based materials and its application in surface modification. It is used in the production of silicone polymers and resins that find use in various electronic components. made-in-china.comgelest.com

One of the key applications is in the deposition of thin films. For example, silicon oxycarbide (SiOC) films, which have good chemical and thermal stability, can be deposited from a TMDSO precursor using techniques like remote hydrogen microwave plasma chemical vapor deposition (RP-CVD). researchgate.net These films can be further functionalized for applications in modern electronics. researchgate.net The surface of these SiOC films can be activated to form reactive silanol groups, enabling subsequent silanization and functionalization with organic molecules. researchgate.net

TMDSO is also used as a precursor in Atomic Layer Deposition (ALD), a technique for depositing ultrathin, conformal films. gelest.com The reactivity and stability of TMDSO make it a suitable precursor for creating high-quality films for microelectronics. gelest.com Furthermore, its derivatives are used in the preparation of gas permselective membranes, which can have applications in electronic device fabrication and packaging. google.com

The table below highlights some of the applications of TMDSO in electronics:

| Application | Description |

| Thin Film Deposition | Precursor for silicon oxycarbide (SiOC) films with good thermal and chemical stability. researchgate.net |

| Atomic Layer Deposition (ALD) | Used as a precursor for depositing ultrathin and conformal films in microelectronics. gelest.com |

| Gas Permselective Membranes | Used in the fabrication of membranes for gas separation in electronic applications. google.com |